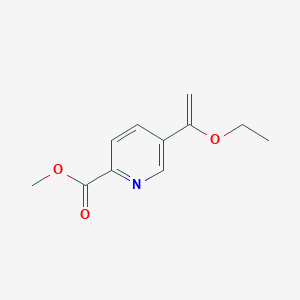
Methyl 5-(1-ethoxyvinyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 5-(1-ethoxyvinyl)picolinate is an organic compound with a complex structure that includes a pyridine ring substituted with an ethoxyethenyl group and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-ethoxyvinyl)picolinate typically involves the reaction of pyridine derivatives with ethoxyethenyl reagents under controlled conditions. One common method includes the use of ethyl vinyl ether and a suitable catalyst to introduce the ethoxyethenyl group onto the pyridine ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 5-(1-ethoxyvinyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethoxyethenyl group to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Methyl 5-(1-ethoxyvinyl)picolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-(1-ethoxyvinyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethenyl group can participate in various binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- Methyl 5-(1-methoxyethenyl)pyridine-2-carboxylate
- Ethyl 5-(1-ethoxyethenyl)pyridine-2-carboxylate
- Methyl 5-(1-ethoxyethenyl)pyridine-3-carboxylate
Uniqueness
Methyl 5-(1-ethoxyvinyl)picolinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the ethoxyethenyl group provides distinct chemical properties that differentiate it from other similar compounds.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
methyl 5-(1-ethoxyethenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-4-15-8(2)9-5-6-10(12-7-9)11(13)14-3/h5-7H,2,4H2,1,3H3 |
InChIキー |
JYAKEXQWNMHLBQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C)C1=CN=C(C=C1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













